1-(Naphthalen-1-yl)pyrrolidin-3-amine
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Overview
Description
1-(Naphthalen-1-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a naphthalene moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(Naphthalen-1-yl)pyrrolidin-3-amine typically involves the N-arylation of pyrrolidine with naphthalene derivatives. One common method includes the use of a base such as potassium phosphate (K3PO4) in the presence of a solvent like dioxane . The reaction conditions are generally mild, and the process yields the desired product with high efficiency.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
1-(Naphthalen-1-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the pyrrolidine nitrogen can be substituted with various electrophiles under appropriate conditions.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Naphthalen-1-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(Naphthalen-1-yl)pyrrolidin-3-amine include other N-aryl pyrrolidines, such as:
1-(Phenyl)pyrrolidine: This compound has a phenyl group instead of a naphthalene moiety and exhibits different biological activities.
1-(Benzyl)pyrrolidine: Featuring a benzyl group, this compound is used in the synthesis of various pharmaceuticals.
1-(Pyridin-2-yl)pyrrolidine: This compound contains a pyridine ring and is studied for its potential as a therapeutic agent in treating neurological disorders.
The uniqueness of this compound lies in its naphthalene moiety, which imparts distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-naphthalen-1-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-12-8-9-16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQSEBQJGIBLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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